Sodium 2-methylprop-2-ene-1-sulfonate (SMAS): Chemical Architecture, Thermal Stability, and Advanced Polymer Applications
Sodium 2-methylprop-2-ene-1-sulfonate (SMAS): Chemical Architecture, Thermal Stability, and Advanced Polymer Applications
Introduction and Molecular Architecture
Sodium 2-methylprop-2-ene-1-sulfonate (commonly known as Sodium Methallyl Sulfonate, SMAS, or MAC) is a highly specialized anionic monomer central to the synthesis of advanced functional polymers. Bearing the CAS number 1561-92-8, this organosulfur compound bridges the gap between mechanical polymer strength and extreme environmental tolerance[1].
The molecular architecture of SMAS ( C4H7NaO3S ) is characterized by a dual-functional design:
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The Methallyl Group: The terminal carbon-carbon double bond allows SMAS to readily undergo free-radical copolymerization with monomers such as acrylamide, acrylonitrile, and acrylic acid[2].
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The Sulfonate Group ( −SO3Na ): This highly polar, anionic moiety imparts exceptional hydrophilicity, salt tolerance, and electrostatic repulsion to the resulting polymer backbone[3].
Causality in Polymer Design: When incorporated into a polymer matrix, the bulky sulfonate group provides critical steric hindrance. In high-salinity environments, traditional polymers collapse into tight coils due to charge screening by Ca2+ and Mg2+ ions. The strong electrostatic repulsion generated by the −SO3− anions in SMAS forces the polymer chains to remain extended, maintaining high fluid viscosity and structural integrity[3].
Quantitative Physicochemical Properties
The following table summarizes the core quantitative data defining the physical and chemical baseline of SMAS[4][5][6].
| Property | Value | Scientific Implication |
| Molecular Formula | C4H7NaO3S | Defines the organosulfur structure and stoichiometric weight. |
| Molecular Weight | 158.15 g/mol | Critical for calculating precise monomer dosing in copolymerization. |
| Physical State | White crystalline powder | Indicates high purity and a stable crystalline lattice structure. |
| Melting / Decomposition | > 300°C | Validates suitability for high-temperature industrial applications. |
| pH (1% Aqueous Solution) | 7.0 - 9.0 | Neutral to slightly alkaline nature minimizes equipment corrosion. |
| Density | ~1.15 - 1.26 g/cm³ | Essential parameter for fluid dynamics in liquid formulations. |
| Solubility | Highly soluble in water | Facilitates homogeneous aqueous-phase radical polymerization. |
Thermal Stability Dynamics
One of the most critical parameters for polymers used in harsh environments—such as Enhanced Oil Recovery (EOR) and thermal desalination—is resistance to thermal degradation. SMAS exhibits a remarkable decomposition threshold, remaining stable at temperatures exceeding 300°C[7].
Mechanistic Causality of Thermal Resistance: The exceptional thermal stability of SMAS is rooted in its bond energetics. Unlike ester-based monomers (e.g., acrylates) which are highly susceptible to hydrolytic cleavage and β -elimination at temperatures as low as 150°C, SMAS features a direct carbon-sulfur (C-S) linkage. This C-S bond possesses a significantly higher bond dissociation energy. Furthermore, the resonance stabilization of the highly oxidized sulfonate anion mitigates premature thermal degradation, allowing SMAS-based polymers to survive in subterranean oil reservoirs where bottom-hole temperatures routinely exceed 150°C[3].
Table 2: Thermal Degradation Profile
| Temperature Range | Mass Loss (%) | Mechanistic Event |
| 25°C - 100°C | < 2% | Desorption of surface moisture (hygroscopic water evaporation). |
| 100°C - 300°C | < 1% | Exceptional stability zone; C-S and C-C bonds remain fully intact. |
| 300°C - 450°C | > 40% | Primary thermal decomposition; homolytic cleavage of the sulfonate group. |
| > 450°C | Variable | Carbonization and formation of inorganic sodium sulfate/sulfide residues. |
Protocol 1: Self-Validating Thermogravimetric Analysis (TGA) of SMAS
To empirically validate the thermal stability of a given SMAS batch, a rigorous, self-validating TGA protocol must be employed.
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Crucible Calibration: Calibrate the TGA instrument using Curie point reference metals (e.g., Alumel, Nickel) to ensure temperature accuracy. Run an empty alumina crucible baseline to account for buoyancy effects.
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Sample Desiccation: Pre-dry 10 mg of the SMAS sample in a vacuum oven at 60°C for 24 hours. Causality: SMAS is moderately hygroscopic[5]; removing moisture ensures the initial TGA mass loss is not conflated with water evaporation.
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Inert Atmosphere Purge: Purge the furnace with high-purity Nitrogen ( N2 ) at 50 mL/min for 30 minutes prior to heating. Causality: An inert atmosphere prevents premature oxidative degradation (combustion), isolating the pure endothermic thermal decomposition kinetics of the chemical bonds.
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Thermal Ramping: Heat the sample from 25°C to 600°C at a precise rate of 10°C/min.
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Derivative Thermogravimetry (DTG) Validation: Plot the first derivative of the mass loss curve. The peak degradation temperature ( Tmax ) must exceed 300°C to validate batch integrity.
Fig 1: Self-validating TGA workflow for assessing SMAS thermal stability.
Synthesis Methodology and Reaction Kinetics
The industrial synthesis of SMAS relies on the nucleophilic aliphatic substitution ( SN2 ) of methallyl chloride with sodium sulfite in an aqueous medium[8].
Reaction Equation: CH2=C(CH3)−CH2Cl+Na2SO3→CH2=C(CH3)−CH2−SO3Na+NaCl
Protocol 2: Scalable Synthesis and Purification of SMAS
This methodology emphasizes high-yield conversion (>98%) and extreme purity (>99.8%)[8].
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Reactor Initialization: Charge a glass-lined reactor with an aqueous solution of sodium sulfite ( Na2SO3 ). Heat the system to 50°C under continuous mechanical agitation.
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Monomer Addition: Gradually dose methallyl chloride into the reactor over a 2-hour period. Causality: Slow addition controls the exothermic nature of the substitution reaction and prevents monomer pooling, which could lead to unwanted side reactions.
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pH Regulation (Critical Step): Continuously monitor and adjust the pH to strictly remain between 7 and 11 using 10% NaOH. Causality: If the pH drops (acidic), SO2 gas is liberated, destroying the nucleophile. If the pH is too high, hydroxide ions compete as nucleophiles, leading to the hydrolysis of methallyl chloride into methallyl alcohol, drastically reducing the SMAS yield.
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Vacuum Dehydration: Post-reaction, elevate the temperature to 80-90°C under a vacuum of -0.95 MPa to remove 30-35% of the water[8].
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Thermal Filtration: Filter the hot concentrated solution to remove the precipitated sodium chloride ( NaCl ) byproduct[8].
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Gradient Crystallization: Apply a controlled gradient cooling profile to the filtrate. Causality: Rapid cooling causes sudden supersaturation, forming small, impure crystals that trap residual NaCl . Gradient cooling promotes the thermodynamic growth of large, ultra-pure SMAS crystals[8].
Fig 2: Step-by-step synthesis and purification pathway of Sodium Methallyl Sulfonate.
Applications in Advanced Materials
The unique combination of thermal stability and anionic functionality makes SMAS indispensable across several high-tech industries.
Enhanced Oil Recovery (EOR)
SMAS is a critical comonomer in synthesizing Sulfonated Polyacrylamides (SPAM) used for chemical flooding in oilfields.
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Mechanism: The sulfonate group provides exceptional electrolyte tolerance. In brines containing up to 200,000 ppm Total Dissolved Solids (TDS), SMAS-based polymers maintain their rheological properties and sweep efficiency, outperforming conventional polyacrylamides that precipitate or lose viscosity due to cation-induced coiling[3].
Thermal Desalination Antiscalants
In thermal desalination processes, preventing hard scale (like calcium sulfate) is paramount.
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Mechanism: Copolymers of acrylic acid and SMAS act as highly efficient antiscalants. Due to the structural similarity between the sulfonate group and the sulfate group, SMAS polymers strongly bind to the anion binding sites on the surface of forming calcium sulfate crystallites. This interaction distorts the crystal lattice, impeding the thermodynamic growth of the scale[9].
High-Performance Acrylic Fibers
SMAS is widely utilized as the "third monomer" in the production of wet polyacrylonitrile (PAN) fibers[2].
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Mechanism: The neutral PAN backbone inherently lacks affinity for aqueous dyes. By incorporating trace amounts of SMAS, strong anionic anchor points ( −SO3− ) are introduced along the polymer chain. These sites form strong electrostatic bonds with cationic (basic) dyes, resulting in fibers with rapid dye uptake, brilliant coloration, and superior wash fastness[10].
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- 2. 错误页 [amp.chemicalbook.com]
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- 4. chemos.de [chemos.de]
- 5. Sodium Methallyl Sulfonate (Solid) Manufacturer & Supplier China | High Purity SMAS Price, Properties, Applications [sulfonic-acid.com]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. CN112851555A - Synthesis and refining method of sodium methallyl sulfonate - Google Patents [patents.google.com]
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